N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid
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Overview
Description
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a phenyl ring substituted with chlorine and fluorine atoms, an acetamide group, and a trifluoroacetic acid moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Halogenation: The phenyl ring is first nitrated and then halogenated to introduce the chlorine and fluorine atoms at the desired positions.
Amidation: The nitrated and halogenated intermediate is then subjected to amidation with methylamine to form the acetamide group.
Trifluoroacetylation: Finally, the acetamide derivative is treated with trifluoroacetic anhydride to introduce the trifluoroacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The presence of the trifluoroacetic acid moiety can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide: Lacks the trifluoroacetic acid moiety, which may affect its reactivity and applications.
N-(2-chloro-5-fluorophenyl)-2-(ethylamino)acetamide, trifluoroacetic acid: Similar structure but with an ethylamino group instead of a methylamino group, potentially altering its properties.
N-(2-chloro-5-fluorophenyl)-2-(methylamino)propionamide, trifluoroacetic acid: Contains a propionamide group, which may influence its chemical behavior and applications.
Uniqueness
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The trifluoroacetic acid moiety, in particular, can enhance its chemical stability and binding affinity in biological systems, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
2648957-47-3 |
---|---|
Molecular Formula |
C11H11ClF4N2O3 |
Molecular Weight |
330.7 |
Purity |
95 |
Origin of Product |
United States |
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